molecular formula C8H8ClN3O2 B13324191 2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid

2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid

Cat. No.: B13324191
M. Wt: 213.62 g/mol
InChI Key: POQSJNGRKMUONL-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is a heterocyclic compound that contains both azetidine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-one, is obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by the aza-Michael addition to yield the target functionalized azetidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanism of action.

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

2-(azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H8ClN3O2/c9-5-4-10-8(12-2-1-3-12)11-6(5)7(13)14/h4H,1-3H2,(H,13,14)

InChI Key

POQSJNGRKMUONL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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